molecular formula C21H34O3 B14321072 Tetradecyl 3-hydroxybenzoate CAS No. 111722-00-0

Tetradecyl 3-hydroxybenzoate

Cat. No.: B14321072
CAS No.: 111722-00-0
M. Wt: 334.5 g/mol
InChI Key: JTZVDMAEWWWUSX-UHFFFAOYSA-N
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Description

Tetradecyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is derived from 3-hydroxybenzoic acid and tetradecanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Tetradecyl 3-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tetradecyl 3-hydroxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and materials.

Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It may be used in the development of bioactive compounds and pharmaceuticals.

Medicine: The compound has potential applications in the development of drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and other functional materials.

Mechanism of Action

The mechanism of action of tetradecyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the benzoate moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting their properties and functions.

Comparison with Similar Compounds

    Tetradecyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.

    Tetradecyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.

    Tetradecyl benzoate: Lacks the hydroxyl group, resulting in different chemical properties.

Uniqueness: Tetradecyl 3-hydroxybenzoate is unique due to the position of the hydroxyl group in the meta position. This positioning influences its reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts.

Properties

CAS No.

111722-00-0

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

tetradecyl 3-hydroxybenzoate

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-21(23)19-15-14-16-20(22)18-19/h14-16,18,22H,2-13,17H2,1H3

InChI Key

JTZVDMAEWWWUSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

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